![molecular formula C10H11BrO3 B11784458 6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11784458.png)
6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C10H11BrO3 It features a bromine atom and a methoxymethyl group attached to a dihydrobenzo[b][1,4]dioxine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of a suitable precursor, followed by the introduction of the methoxymethyl group. One common method involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine using bromine or a brominating agent under controlled conditions. The methoxymethyl group can then be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
作用機序
The mechanism of action of 6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The bromine atom and methoxymethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
類似化合物との比較
Similar Compounds
6-Bromo-7-cyclopropyl-1,4-benzodioxane: This compound features a cyclopropyl group instead of a methoxymethyl group and exhibits different reactivity and applications.
6-Bromo-7-(methoxymethyl)-1,4-benzodioxane: Similar in structure but with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H11BrO3 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
6-bromo-7-(methoxymethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11BrO3/c1-12-6-7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3,6H2,1H3 |
InChIキー |
FKGKTCHXODKBPO-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC2=C(C=C1Br)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





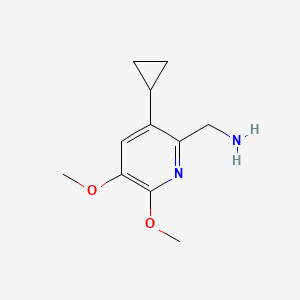


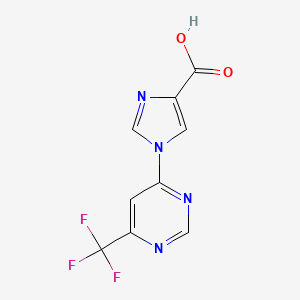
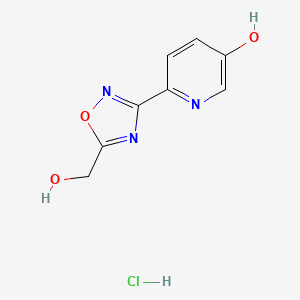
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)

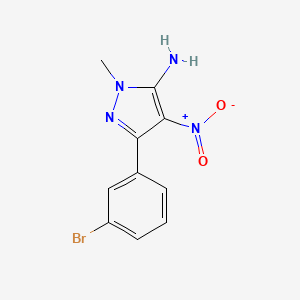
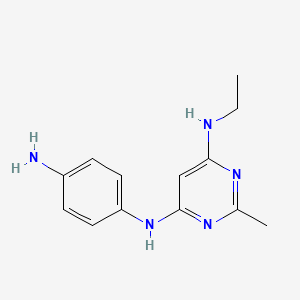
![4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11784461.png)
